Locostatin -

Locostatin

Catalog Number: EVT-12596752
CAS Number:
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Locostatin was first synthesized in a research context aimed at exploring the roles of various proteins in cellular signaling pathways. The primary source of locostatin is through chemical synthesis methods that involve the modification of precursor compounds. It is classified as a small molecule inhibitor, specifically targeting the Raf kinase inhibitory protein, which plays a crucial role in regulating cell migration and proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of locostatin involves several key steps:

  1. Starting Material: The synthesis begins with an oxazolidinone derivative.
  2. N-Acylation: The initial step involves N-acylation of the oxazolidinone with a mixed anhydride to form an intermediate compound.
  3. Reduction: The acetylene group in this intermediate is then reduced using tritium gas to yield a tritiated version of locostatin.
  4. Isomerization: Finally, isomerization occurs to convert the crotonyl group into its final form, resulting in locostatin.

This multi-step process allows for the production of both locostatin and its radiolabeled analogs, which are useful for studying its binding properties and mechanism of action .

Molecular Structure Analysis

Structure and Data

Locostatin's molecular structure features an oxazolidinone backbone, which is critical for its biological activity. The specific arrangement of atoms allows it to interact effectively with target proteins.

  • Molecular Formula: C₁₁H₁₃N₃O₄S
  • Molecular Weight: Approximately 283.31 g/mol

The structure includes functional groups that facilitate covalent bonding with target proteins, particularly through a Michael acceptor mechanism .

Chemical Reactions Analysis

Reactions and Technical Details

Locostatin primarily participates in covalent bonding reactions with specific nucleophilic residues on target proteins. The mechanism involves:

  • Covalent Modification: Locostatin acts as a Michael acceptor, allowing it to form stable covalent complexes with nucleophilic sites on proteins.
  • Protein-Protein Interaction Disruption: By modifying these sites, locostatin effectively inhibits the function of proteins such as Raf kinase inhibitory protein, leading to downstream effects on cell signaling pathways .
Mechanism of Action

Process and Data

The mechanism by which locostatin exerts its biological effects involves several steps:

  1. Binding: Locostatin binds covalently to specific proteins via nucleophilic attack on the electrophilic carbon within its structure.
  2. Inhibition: This binding prevents the target protein from performing its biological function, notably inhibiting Raf kinase activity.
  3. Cellular Effects: The inhibition leads to altered signaling pathways that can affect cell migration and proliferation, making locostatin a valuable tool for studying these processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Locostatin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its application in biochemical assays and therapeutic contexts .

Applications

Scientific Uses

Locostatin has several significant applications in scientific research:

  • Biochemical Research: Used as a tool to study protein-protein interactions, particularly those involving Raf kinase inhibitory protein.
  • Cancer Research: Investigated for its potential role in cancer therapy by targeting pathways involved in tumor growth and metastasis.
  • Immunology Studies: Employed to understand the modulation of immune responses, particularly T cell activation and cytokine production .
Introduction to Locostatin as a Molecular Probe

Discovery and Validation as a Raf Kinase Inhibitor Protein (RKIP) Modulator

Locostatin's identification as an RKIP modulator stemmed from phenotypic screening followed by rigorous target validation. Initial studies demonstrated its inhibition of Madin-Darby canine kidney (MDCK) epithelial cell migration. Through affinity chromatography and mass spectrometry, RKIP was identified as locostatin's primary cellular binding partner. Subsequent validation confirmed that locostatin directly binds RKIP with covalent modification at His86—a highly conserved residue within RKIP's ligand-binding pocket [1] [2] [5]. This binding mechanism was elucidated through tandem mass spectrometry and computational modeling, revealing that locostatin's electrophilic β-carbon reacts with the imidazole ring of His86, forming a stable adduct [1] [2].

Functional validation established locostatin's specific disruption of RKIP-Raf-1 complexes. In vitro binding assays using immunoprecipitated Raf-1 demonstrated that preincubation of RKIP with locostatin (200 µM) significantly reduced RKIP-Raf-1 association. Crucially, locostatin exhibited selectivity among RKIP's binding partners: it disrupted RKIP interactions with Raf-1 and GRK2 but did not affect binding to IKKα or TAK1 [1] [2]. This selectivity profile provided early evidence that RKIP utilizes distinct interfaces for different protein partners and that locostatin specifically perturbs interactions mediated by the ligand-binding pocket.

Genetic approaches further corroborated RKIP as the physiologically relevant target. RKIP overexpression in epithelial cells converted them to a fibroblast-like phenotype and dramatically reduced sensitivity to locostatin's anti-migratory effects [3]. Conversely, siRNA-mediated RKIP knockdown phenocopied locostatin treatment, inhibiting cell migration [3] [7]. However, studies in RKIP-deficient mouse embryonic fibroblasts (MEFs) revealed complexities: these cells exhibited greater sensitivity to locostatin-induced cytoskeletal disruption than wild-type MEFs, suggesting RKIP may protect against some off-target effects [7].

Table 1: Key Characteristics of Locostatin-RKIP Interaction

CharacteristicDetailExperimental Evidence
Binding SiteHis86 in ligand-binding pocketTandem MS identification of alkylated residue [1] [2]
Binding MechanismCovalent modification (Michael addition)Irreversible disruption persisting after washout; MS detection of RKIP-butyrate adduct after hydrolysis [1]
SpecificityDisrupts RKIP-Raf-1 & RKIP-GRK2Co-immunoprecipitation assays showing dissociation (IC₅₀ ~200µM) [1] [2]
SelectivitySpares RKIP-IKKα & RKIP-TAK1Co-IP demonstrating intact binding despite locostatin treatment [1]
Structural BasisSteric hindrance in ligand pocketComputational modeling showing occlusion of binding cavity [1] [2]

Role in Perturbing Protein-Protein Interaction Networks

Locostatin's primary value as a molecular probe lies in its ability to selectively disrupt a subset of RKIP-mediated protein-protein interactions, thereby illuminating the connectivity and function within signaling networks. RKIP serves as a critical scaffold or modulator for diverse kinases, and locostatin's covalent modification of His86 induces conformational constraints that sterically hinder specific binding events. Computational modeling illustrates that locostatin occupies the conserved phosphatidylethanolamine (PE)-binding pocket of RKIP, with its crotonyl group extending toward the pocket entrance. This occupancy physically obstructs access to residues essential for RKIP's association with Raf-1 and GRK2, while leaving other interaction surfaces (e.g., those for IKKα and TAK1) unperturbed [1] [2].

The kinetics of locostatin's action reveal a multi-step mechanism. Following initial non-covalent docking in the PE-binding pocket, locostatin undergoes nucleophilic attack by His86, forming a covalent adduct. Mass spectrometry analyses detected a time-dependent hydrolysis of this adduct, where the crotonyl moiety is converted to butyrate while remaining attached to RKIP [1]. The resulting RKIP-butyrate retains disrupted binding capability for Raf-1 and GRK2, confirming that the inhibitory effect stems from the covalent modification rather than transient occupancy.

Locostatin has proven instrumental in mapping functional outcomes of specific RKIP disruptions:

  • MAPK Pathway Modulation: By dissociating RKIP-Raf-1 complexes, locostatin interferes with RKIP's negative regulation of the Raf-MEK-ERK cascade. However, studies in RKIP-depleted cells show that locostatin's effects on cytoskeleton and migration can occur independently of MAPK signaling, suggesting additional targets or RKIP functions [7].
  • GRK2-Mediated GPCR Regulation: Disruption of RKIP-GRK2 complexes by locostatin would theoretically enhance GRK2 activity toward GPCRs, potentially altering receptor internalization and downstream signaling. While direct cellular evidence is limited, this mechanism is inferred from locostatin's established biochemical action [1] [8].
  • Controversial Cytoskeletal Effects: Although initially linked to RKIP-Raf dissociation, locostatin induces microtubule abnormalities and spindle defects in RKIP-deficient MEFs, implying that some cytoskeletal effects may occur independently of RKIP or through RKIP-independent secondary targets [7].

This nuanced perturbation profile underscores locostatin's utility in differentiating between RKIP-dependent and independent cellular processes and highlights the complexity of RKIP's interaction networks.

Significance in Cell Signaling Pathway Research

Locostatin has transcended its initial characterization as a migration inhibitor to become a versatile probe for interrogating RKIP-dependent signaling across physiological systems. Its value stems from its unique ability to selectively uncouple specific RKIP interactions without globally depleting RKIP or indiscriminately inhibiting kinase activity.

  • Mechanistic Tool for RKIP Function: Locostatin has been pivotal in dissecting RKIP's dual roles in cell adhesion and motility. Studies demonstrate that RKIP enhances cell-substratum adhesion while suppressing cell-cell adhesion. Locostatin-mediated RKIP perturbation reverses this balance, promoting epithelial dispersion [4] [5]. This paradoxical effect—where RKIP inhibition reduces migration contrary to its proposed metastasis-suppressor role—highlights contextual dependencies in RKIP function that locostatin helps unravel.
  • Liver Fibrosis Research: Locostatin has been employed to validate RKIP's involvement in hepatic stellate cell (HSC) activation and liver fibrosis progression. In rodent models of CCl₄-induced fibrosis, locostatin administration significantly reduced collagen deposition and improved histopathological markers. Crucially, these protective effects were abolished when locostatin was co-administered with RKIP-targeting siRNA, confirming RKIP dependence. Locostatin was shown to inhibit ERK and PI3K/Akt pathways in HSCs by modulating RKIP's regulatory functions [5] [6].
  • Immune Modulation Studies: Locostatin inhibits antigen recall-induced cytokine production (e.g., TNF-α, IL-6) in T lymphocytes, inducing a state of "cytokine appeasement." This effect correlates with disrupted RKIP-NF-κB interactions and impaired IKK activation, though direct RKIP-IKK binding is not disrupted by locostatin. This suggests indirect modulation of NF-κB signaling through RKIP's influence on upstream regulators [5] [8].
  • Tool for Pathway Validation: Locostatin serves as a critical control in studies exploring RKIP-upregulating compounds. For example, the flavonoid didymin upregulates RKIP expression and ameliorates liver injury in mice. Didymin's protective effects—including inhibition of ERK/MAPK and PI3K/Akt pathways and reduced collagen accumulation—were reversed by co-treatment with locostatin, confirming that didymin acts primarily through RKIP-dependent mechanisms [6].

Table 2: Research Applications of Locostatin in Signaling Pathway Dissection

Research AreaModel SystemKey Findings Enabled by Locostatin
MAPK Pathway RegulationMDCK cells; HeLa; MEFsConfirmed RKIP's role in Raf-1 regulation; Revealed RKIP-independent cytoskeletal effects [3] [7]
Liver Fibrosis MechanismsCCl₄-treated mice; Hepatic stellate cellsValidated RKIP-mediated inhibition of HSC activation via ERK/PI3K suppression; Demonstrated antifibrotic potential [5] [6]
Immune SignalingHuman lymphocytes; RAW 264.7 macrophagesEstablished RKIP-dependent inhibition of cytokine production; Revealed crosstalk between RKIP and NF-κB pathways [5] [8]
Compound ValidationDidymin-treated fibrotic modelsConfirmed didymin's mechanism via RKIP upregulation by reversing effects with locostatin co-treatment [6]

As a research tool, locostatin remains commercially available as a >98% pure compound (soluble in DMSO/ethanol) for experimental use. Its stability profile (2 years at -20°C) facilitates long-term studies [5] [8]. Future applications may include chemical biology approaches to develop more selective locostatin derivatives and expanded use in vivo to map RKIP-dependent pathways in disease models, particularly in cancer metastasis, fibrosis, and inflammation where RKIP dysregulation occurs. The compound continues to enable researchers to dissect the complex and often context-dependent functions of RKIP within cellular signaling networks.

Properties

Product Name

Locostatin

IUPAC Name

4-benzyl-3-but-2-enoyl-1,3-oxazolidin-2-one

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

InChI

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3

InChI Key

UTZAFVPPWUIPBH-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.